molecular formula C18H21N3OS B11147065 N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11147065
M. Wt: 327.4 g/mol
InChI Key: CHCSUHJWMFDLFG-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features an indole moiety linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide typically involves the coupling of tryptamine with a thiazole derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the thiazole ring can interact with various enzymes and proteins. These interactions can lead to modulation of biological processes such as cell signaling, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both an indole and a thiazole ring in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H21N3OS/c1-11(2)17-16(21-12(3)23-17)18(22)19-9-8-13-10-20-15-7-5-4-6-14(13)15/h4-7,10-11,20H,8-9H2,1-3H3,(H,19,22)

InChI Key

CHCSUHJWMFDLFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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